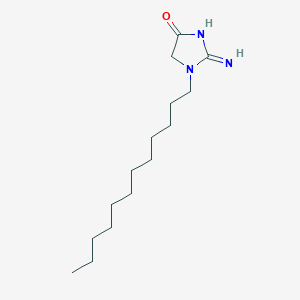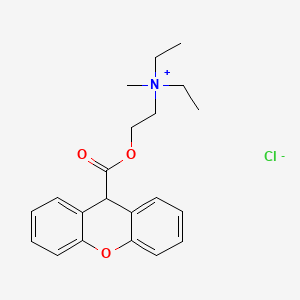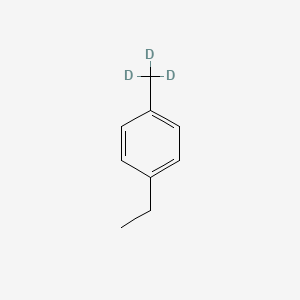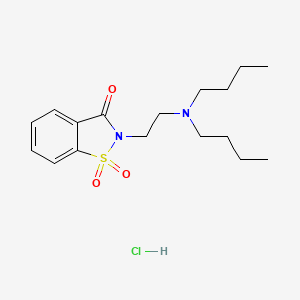
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is a complex organic compound belonging to the benzisothiazole family. This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a dibutylaminoethyl group and a dioxide moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride typically involves a multi-step process. One efficient approach is the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product through the formation of S–C and S–N bonds . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which produces 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide moiety to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, depending on the specific reaction conditions and reagents used.
科学研究应用
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzothiazole: An aromatic heterocyclic compound with a similar core structure but lacking the dibutylaminoethyl and dioxide moieties.
2-Alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones: Compounds with similar benzisothiazole rings but different substituents.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
CAS 编号 |
73698-50-7 |
|---|---|
分子式 |
C17H27ClN2O3S |
分子量 |
374.9 g/mol |
IUPAC 名称 |
2-[2-(dibutylamino)ethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O3S.ClH/c1-3-5-11-18(12-6-4-2)13-14-19-17(20)15-9-7-8-10-16(15)23(19,21)22;/h7-10H,3-6,11-14H2,1-2H3;1H |
InChI 键 |
CUHQOHPBQCQAJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




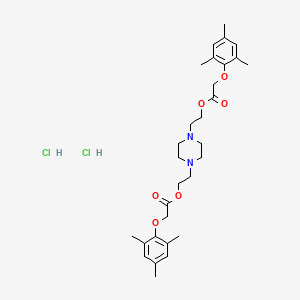
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)

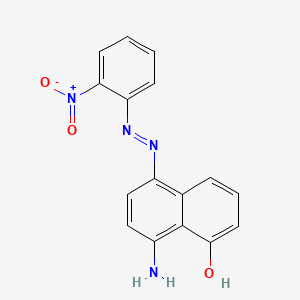


![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
